![molecular formula C16H18N2OS B4695209 1-[3-(Methylsulfanyl)phenyl]-3-(1-phenylethyl)urea](/img/structure/B4695209.png)
1-[3-(Methylsulfanyl)phenyl]-3-(1-phenylethyl)urea
Overview
Description
1-[3-(Methylsulfanyl)phenyl]-3-(1-phenylethyl)urea is an organic compound with the molecular formula C16H18N2OS. It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a urea moiety.
Preparation Methods
The synthesis of 1-[3-(Methylsulfanyl)phenyl]-3-(1-phenylethyl)urea typically involves the reaction of 3-(methylsulfanyl)aniline with 1-phenylethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-[3-(Methylsulfanyl)phenyl]-3-(1-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as an inhibitor of certain biological pathways, making it a candidate for further investigation in biochemical research.
Mechanism of Action
The mechanism of action of 1-[3-(Methylsulfanyl)phenyl]-3-(1-phenylethyl)urea involves its interaction with molecular targets such as CRAC channels. The compound inhibits the influx of calcium ions through these channels by binding to the ORAI1 protein, which is a key component of the CRAC channel complex. This inhibition leads to a decrease in intracellular calcium levels, which can modulate various cellular processes, including immune responses and cell proliferation .
Comparison with Similar Compounds
1-[3-(Methylsulfanyl)phenyl]-3-(1-phenylethyl)urea can be compared to other similar compounds, such as:
1-Phenyl-3-(1-phenylethyl)urea: This compound lacks the methylsulfanyl group and has been studied for its inhibitory effects on CRAC channels.
3-(Methylsulfanyl)aniline: This precursor compound contains the methylsulfanyl group but lacks the urea moiety.
N-Phenylurea: A simpler urea derivative that lacks both the methylsulfanyl and phenylethyl groups.
The presence of the methylsulfanyl group in this compound imparts unique chemical properties, such as increased reactivity towards oxidation and potential biological activity .
Properties
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-(1-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12(13-7-4-3-5-8-13)17-16(19)18-14-9-6-10-15(11-14)20-2/h3-12H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGKKTIEGGDDGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


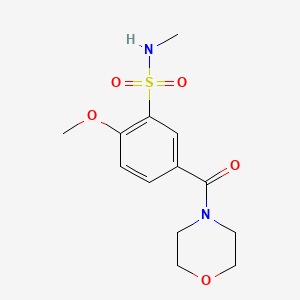
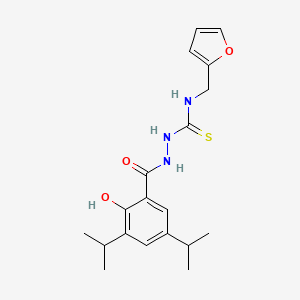
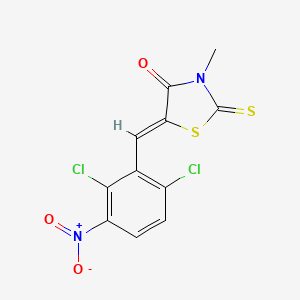
![(2,6-DIFLUOROPHENYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B4695158.png)
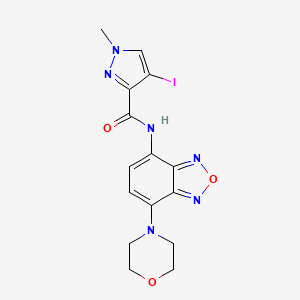
![5-methyl-N-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide](/img/structure/B4695170.png)
![2,2-dimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4695172.png)
![3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4695182.png)
![2-{1-[(4-fluorophenyl)carbonyl]-3-oxopiperazin-2-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4695186.png)
![2-cyano-N-cyclopropyl-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylamide](/img/structure/B4695194.png)
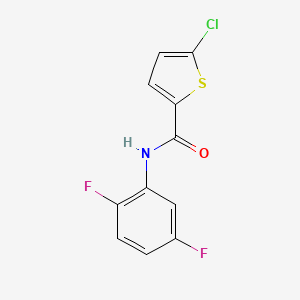
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxy-5-nitrophenyl)acetamide](/img/structure/B4695213.png)
![5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4695223.png)
![6-(4-Bromophenyl)-2-{[2-(ethanesulfonyl)ethyl]sulfanyl}-4-phenylpyridine-3-carbonitrile](/img/structure/B4695231.png)
